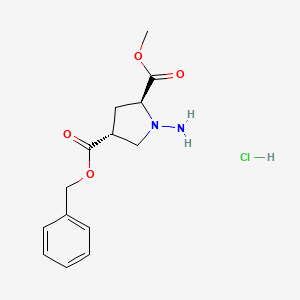
(2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
準備方法
The synthesis of (2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.
Protection and Functionalization: The amino group is protected using a benzyloxycarbonyl (CBZ) group to prevent unwanted reactions.
Formation of the Ester: The carboxylic acid group is esterified to form the methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
化学反応の分析
(2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
作用機序
The mechanism of action of (2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biochemical pathways. This selective binding can modulate enzyme activity, inhibit or activate receptors, and alter cellular processes .
類似化合物との比較
(2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride can be compared with similar compounds such as:
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: This compound has a hydroxyl group instead of an amino group, leading to different reactivity and applications.
(2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid: This compound uses a Boc protecting group instead of CBZ, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the CBZ protecting group, which provides distinct advantages in certain synthetic applications.
特性
分子式 |
C14H19ClN2O4 |
|---|---|
分子量 |
314.76 g/mol |
IUPAC名 |
4-O-benzyl 2-O-methyl (2S,4R)-1-aminopyrrolidine-2,4-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-19-14(18)12-7-11(8-16(12)15)13(17)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12+;/m1./s1 |
InChIキー |
PFCOQTJICFPBJX-LYCTWNKOSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@H](CN1N)C(=O)OCC2=CC=CC=C2.Cl |
正規SMILES |
COC(=O)C1CC(CN1N)C(=O)OCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















